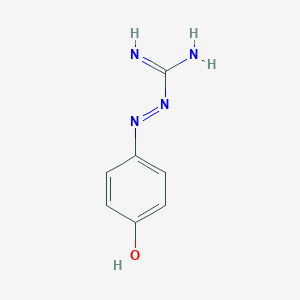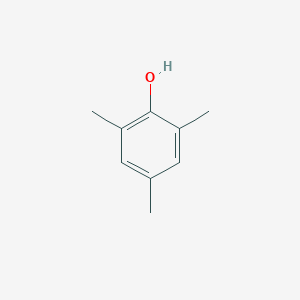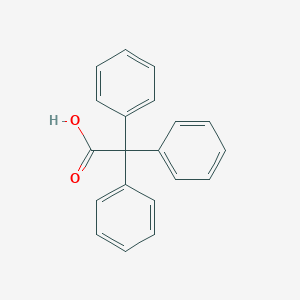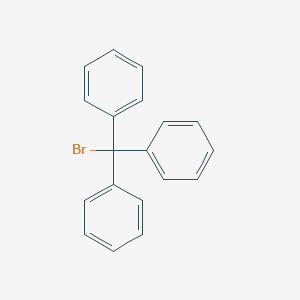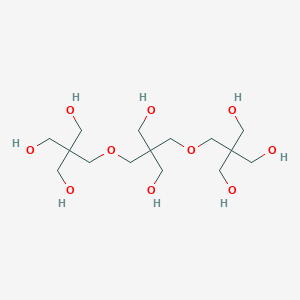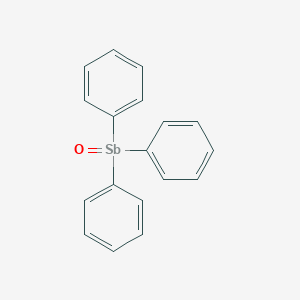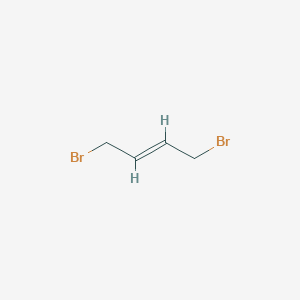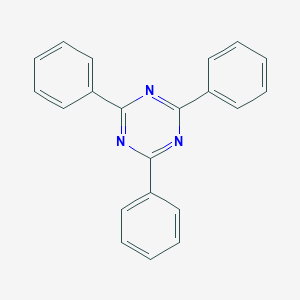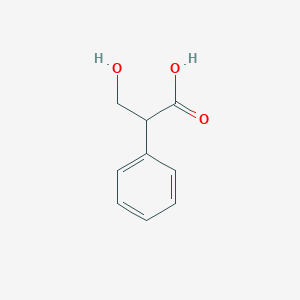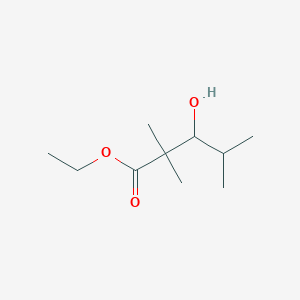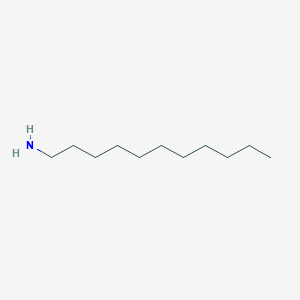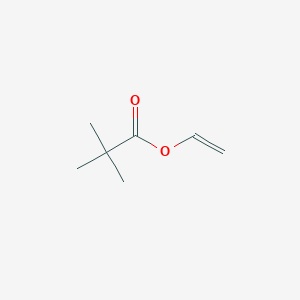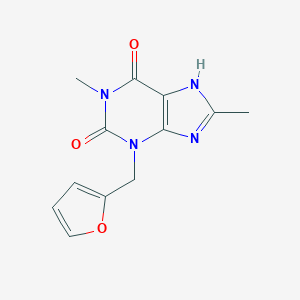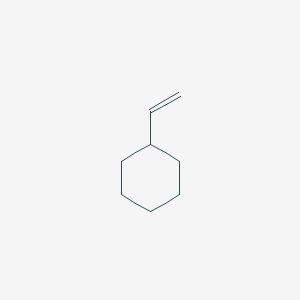![molecular formula C19H11F3N4 B147660 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole CAS No. 131203-87-7](/img/structure/B147660.png)
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a potent inhibitor of various enzymes and has been studied extensively for its potential use in drug discovery.
Wirkmechanismus
The mechanism of action of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves the inhibition of various enzymes. This compound is a potent inhibitor of kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole can disrupt cell signaling pathways and potentially lead to the development of new treatments for diseases such as cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole are complex and depend on the specific enzymes that are inhibited. In general, this compound has been shown to have potent anti-cancer effects in various cell lines. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting various enzymes, making it a valuable tool for studying cell signaling pathways and potential drug targets. However, one of the limitations of using this compound is its potential toxicity, particularly at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole. One area of interest is the development of new treatments for cancer and other diseases based on this compound's ability to inhibit kinases and other enzymes. Another area of interest is the development of new methods for synthesizing this compound, which could potentially make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine react to form an iminium ion, which then undergoes cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in scientific research are vast. This compound has been studied extensively for its potential use as an inhibitor of various enzymes, including kinases and phosphodiesterases. It has also been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Eigenschaften
CAS-Nummer |
131203-87-7 |
|---|---|
Produktname |
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole |
Molekularformel |
C19H11F3N4 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
12-phenyl-4-(trifluoromethyl)-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C19H11F3N4/c20-19(21,22)18-25-13-7-6-12-14(17(13)26-18)11-8-9-23-15(16(11)24-12)10-4-2-1-3-5-10/h1-9,24H,(H,25,26) |
InChI-Schlüssel |
ZWLDDIQDXGULCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
Synonyme |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-7-phenyl-2-(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



